Cas no 519-23-3 (Ellipticine)

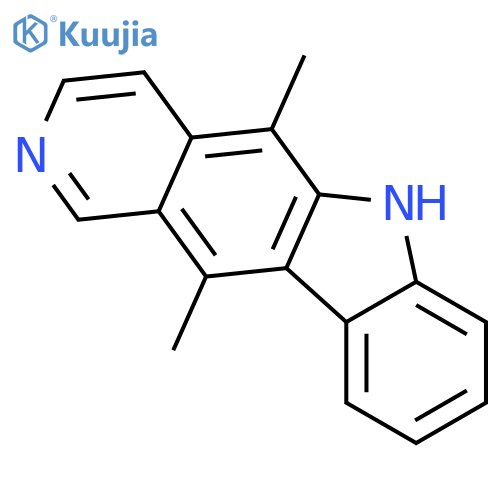

Ellipticine structure

商品名:Ellipticine

Ellipticine 化学的及び物理的性質

名前と識別子

-

- 6H-Pyrido[4,3-b]carbazole,5,11-dimethyl-

- 5,11-DIMETHYLPYRIDO[4,3-B]CARBAZOLE

- 5,11-DIMETHYLPYRIDO[4.3:B]CARBAZOLE

- 5,11-DIMETHYL-6H-PYRIDO[4,3-B]CARBAZOLE

- ELLIPTICINE

- 3-b)carbazole,5,11-dimethyl-6h-pyrido(

- icig770

- ELLIPTICINE, FOR FLUORESCENCE

- ELLIPTICINE(RG)

- Elliptisine

- K00071

- NCGC00015411-06

- Ellipticin

- NCGC00015411-08

- ELLIPTICINE [MI]

- MFCD00010524

- BPBio1_000604

- 6H-Pyrido[4,3-b]carbazole, 5,11-dimethyl-

- DTXSID30199855

- NCGC00015411-09

- BSPBio_000548

- E 3380

- BRN 0221300

- NCGC00015411-02

- NCGC00022199-05

- AKOS024457578

- CP 5

- NCGC00261216-01

- NSC-71795

- Q10359556

- CCG-36483

- Prestwick2_000614

- WLN: T D6 B656 FN LMJ C1 J1

- Lopac-E-3380

- Prestwick0_000614

- HMS3261L03

- MLS001076505

- NCGC00015411-03

- elliptecine

- 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole

- BCP13208

- NS00032376

- AC-35834

- NCGC00015411-04

- AS-77042

- SPBio_002767

- MLS000736786

- Probes2_000130

- LP00531

- NCI60_040685

- CCG36483; NSC71795

- EX-A2053

- 5,11-dimethyl-2H-pyrido[4,3-b]carbazole

- SCHEMBL138079

- HMS2230H10

- BDBM50004233

- CTSPAMFJBXKSOY-UHFFFAOYSA-N

- HMS1569L10

- 6H-Pyrido(4,3-b)carbazole, 5,11-dimethyl-

- C09154

- ICIG 770

- ellipticine, HCl

- NCGC00015411-05

- NSC 71795

- CHEMBL123

- SMR000058370

- 519-23-3

- TCMDC-125546

- 117VLW7484

- SR-01000003083-2

- NCGC00015411-12

- NCGC00015411-01

- EINECS 208-264-0

- NCGC00022199-03

- Prestwick_194

- 5,3-b]carbazole

- CAS-519-23-3

- NCGC00015411-07

- EU-0100531

- Lopac0_000531

- Prestwick3_000614

- Neuro_000031

- CS-5294

- BRD-K85985071-001-22-3

- SDCCGSBI-0050514.P002

- REGID_for_CID_3213

- Probes1_000152

- MLS000028487

- 5-23-09-00417 (Beilstein Handbook Reference)

- CCRIS 2003

- BRD-K85985071-001-16-5

- NCGC00022199-04

- HMS3371L09

- SR-01000003083-6

- CHEBI:4776

- NCGC00015411-10

- cid_3213

- Tox21_500531

- Opera_ID_1748

- HMS2096L10

- Ellipticine, synthetic

- SR-01000003083

- HY-15753

- BRD-K85985071-001-03-3

- NCGC00015411-19

- NSC71795

- Prestwick1_000614

- UNII-117VLW7484

- FT-0632272

- MLSMR

- Ellipticine?

- DB-052047

- 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole; CP 5; NSC 71795

- NCGC00015411-14

- DTXCID90122346

- Ellipticine

-

- MDL: MFCD00010524

- インチ: InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3

- InChIKey: CTSPAMFJBXKSOY-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=NC=C2)C2=C(C)C(N3)=C1C4=C3C=CC=C4

計算された属性

- せいみつぶんしりょう: 246.115698g/mol

- ひょうめんでんか: 0

- XLogP3: 4.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 0

- どういたいしつりょう: 246.115698g/mol

- 単一同位体質量: 246.115698g/mol

- 水素結合トポロジー分子極性表面積: 28.7Ų

- 重原子数: 19

- 複雑さ: 342

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.257±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 313 ºC

- ふってん: 379.31°C (rough estimate)

- フラッシュポイント: 227.1°C

- 屈折率: 1.5794 (estimate)

- ようかいど: Insuluble (5.9E-4 g/L) (25 ºC),

- PSA: 28.68000

- LogP: 4.48610

- マーカー: 13,3581

- ようかいせい: 水に溶ける

Ellipticine セキュリティ情報

- 危険物輸送番号:UN 3462 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 25

- セキュリティの説明: S45

- RTECS番号:UU8825000

-

危険物標識:

- どくせい:LD50 in mice (mg/kg): 19.5-22.4 i.v.; 178-204 orally (Rakieten)

- 包装等級:III

- 包装グループ:III

- セキュリティ用語:6.1(b)

- 包装カテゴリ:III

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

- 危険レベル:6.1(b)

- リスク用語:R25

- 危険レベル:6.1(b)

Ellipticine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ellipticine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A209397-1mg |

5,11-Dimethyl-6H-pyrido[4,3-b]carbazole |

519-23-3 | 98% | 1mg |

$17.0 | 2025-02-19 | |

| Ambeed | A209397-1g |

5,11-Dimethyl-6H-pyrido[4,3-b]carbazole |

519-23-3 | 98% | 1g |

$2153.0 | 2023-05-20 | |

| eNovation Chemicals LLC | D593027-10mg |

Ellipticine |

519-23-3 | 98% | 10mg |

$485 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1213799-25mg |

5,11-Dimethyl-6H-pyrido[4,3-b]carbazole |

519-23-3 | 95% | 25mg |

$300 | 2024-07-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1166-2 mg |

Ellipticine |

519-23-3 | 100.00% | 2mg |

¥336.00 | 2022-02-28 | |

| TRC | E505070-2.5mg |

Ellipticine |

519-23-3 | 2.5mg |

$ 52.00 | 2023-09-07 | ||

| DC Chemicals | DC8325-100 mg |

Ellipticine |

519-23-3 | >98% | 100mg |

$380.0 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E878676-5mg |

Ellipticine |

519-23-3 | 98% | 5mg |

¥568.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1166-5 mg |

Ellipticine |

519-23-3 | 100.00% | 5mg |

¥512.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1166-50 mg |

Ellipticine |

519-23-3 | 100.00% | 50mg |

¥2856.00 | 2022-02-28 |

Ellipticine 関連文献

-

1. Chemistry of 6H-pyrido[4,3-b]carbazoles. Part 13. Syntheses of ring-A- and ring-D-substituted ellipticinesMalcolm Sainsbury,Andrew D. Smith,Kuok K. Vong,David I. C. Scopes J. Chem. Soc. Perkin Trans. 1 1988 2945

-

Charlotte M. Miller,Florence O. McCarthy RSC Adv. 2012 2 8883

-

3. Synthesis of functionalized ellipticinium and ellipticine derivatives via electrophilic cyclizationT. Krishna Chaitanya,Rajagopal Nagarajan Org. Biomol. Chem. 2011 9 4662

-

Charlotte M. Miller,Elaine C. O'Sullivan,Ken J. Devine,Florence O. McCarthy Org. Biomol. Chem. 2012 10 7912

-

Anupam Das,Raina Thakur,Anuradha Dagar,Anjan Chakraborty Phys. Chem. Chem. Phys. 2014 16 5368

519-23-3 (Ellipticine) 関連製品

- 611-32-5(8-Methylquinoline)

- 27323-29-1(1-Methylcarbazole)

- 933-67-5(7-Methylindole)

- 20668-29-5(Quinoline,3,8-dimethyl-)

- 50-67-9(Serotonin)

- 2436-93-3(Quinoline,6,8-dimethyl-)

- 18028-55-2(1,4-Dimethyl-9H-carbazole)

- 83-34-1(Skatole)

- 6558-83-4(1,8-Dimethylacarbazole)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:519-23-3)Ellipticine

清らかである:99%

はかる:10mg

価格 ($):192.0